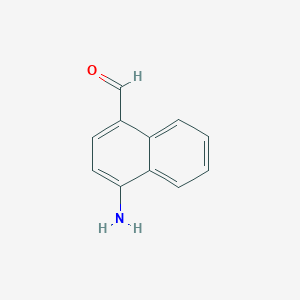

4-Amino-1-naphthaldehyde

Description

BenchChem offers high-quality 4-Amino-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-aminonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H,12H2 |

InChI Key |

OUHCNTXWXXCLOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-1-naphthaldehyde: Structural Dynamics, Synthetic Methodologies, and Advanced Applications

Executive Summary

As a bifunctional aromatic building block, 4-Amino-1-naphthaldehyde represents a highly versatile scaffold in modern organic synthesis, materials science, and drug discovery. Characterized by an electron-donating amino group and an electron-withdrawing formyl group situated across a conjugated naphthalene core, this molecule exhibits unique intramolecular charge transfer (ICT) properties. This technical guide provides an authoritative analysis of its physicochemical profile, structural reactivity, and step-by-step methodologies for its downstream derivatization, specifically focusing on its transformation via the Sandmeyer reaction.

Structural and Physicochemical Profiling

Understanding the baseline physical parameters of 4-Amino-1-naphthaldehyde is critical for predicting its solubility, reactivity, and behavior in complex synthetic workflows. The quantitative data is summarized in Table 1 below.

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-aminonaphthalene-1-carbaldehyde[1] |

| CAS Number | 61757-43-5[2] |

| Molecular Formula | C11H9NO[2] |

| Molecular Weight | 171.19 g/mol [2] |

| Exact Mass | 171.0684 Da[3] |

| Canonical SMILES | NC1=CC=C(C=O)C2=CC=CC=C12[4] |

The "Push-Pull" Electronic Architecture

The reactivity of 4-Amino-1-naphthaldehyde is dictated by its "push-pull" electronic system. The C4-amino group acts as a strong electron donor (+M effect), while the C1-formyl group acts as a strong electron acceptor (-M effect). This dynamic significantly lowers the HOMO-LUMO gap, rendering the molecule highly valuable as a fluorophore and an intermediate for optoelectronic materials[5].

Fig 1. Reactivity map highlighting the bifunctional push-pull electronic system.

Applications in Advanced Materials and Chemistry

The dual-functional nature of 4-Amino-1-naphthaldehyde allows it to be utilized across diverse scientific domains:

-

Ferroelectric Polymers: Recent advancements have incorporated 4-amino-1-naphthaldehyde nanoparticles into ferroelectric polymer-based all-organic composite films. These materials exhibit an enhanced light response wavelength range and superior open-circuit voltage, which are critical for energy harvesting and sensing applications[5].

-

Coordination Chemistry: The electrophilic formyl group readily undergoes condensation with primary amines (such as 4-chlorophenylamine) to form stable Schiff bases. These ligands are extensively utilized in transition metal chelation and catalysis[6].

-

Polymerization Additives: The compound has been documented as a specialized additive in the production of vinyl polymers, where it assists in preventing scaling on the inner walls of polymerizers during suspension or emulsion polymerization[7].

Experimental Methodology: Sandmeyer Iodination

One of the most critical synthetic applications of 4-Amino-1-naphthaldehyde is its conversion to 4-iodo-1-naphthaldehyde via the Sandmeyer reaction[8]. As a Senior Application Scientist, I have structured the following protocol to be a self-validating system , ensuring that each step provides observable feedback to confirm mechanistic success.

Mechanistic Rationale

The transformation requires the diazotization of the C4-amine followed by nucleophilic aromatic substitution. Unlike chlorination or bromination, which strictly require copper(I) catalysts, iodination can be achieved directly using potassium iodide (KI) because the iodide ion is a sufficiently strong nucleophile and reducing agent to drive the displacement of the diazonium leaving group.

Fig 2. Step-by-step workflow for the Sandmeyer iodination of 4-amino-1-naphthaldehyde.

Step-by-Step Protocol

Step 1: Amine Protonation and Dissolution

-

Action: Suspend 4-Amino-1-naphthaldehyde (1.0 eq) in a solution of 6M HCl (aq) and stir vigorously.

-

Causality: The strong acid protonates the amine, forming a water-soluble ammonium salt, which is a prerequisite for uniform nitrosation.

-

Self-Validation: The initial suspension will transition into a clear or slightly turbid homogeneous solution, confirming complete protonation.

Step 2: Diazotization

-

Action: Submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C. Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes.

-

Causality: Temperature control is the most critical parameter here. Naphthyl diazonium salts are highly unstable and will prematurely decompose into naphthols (via reaction with water) if the temperature exceeds 5 °C[9].

-

Self-Validation: Periodically spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating that the amine has been fully consumed and diazotization is complete.

Step 3: Iodination

-

Action: While maintaining the temperature at 0–5 °C, add an aqueous solution of Potassium Iodide (KI, 1.5 eq) dropwise. Once addition is complete, allow the reaction to slowly warm to room temperature.

-

Causality: The iodide ion donates an electron to the diazonium cation, initiating a radical-mediated displacement of nitrogen gas.

-

Self-Validation: The immediate and vigorous evolution of nitrogen gas (bubbling) upon KI addition is the definitive visual cue that the carbon-iodine bond is forming.

Step 4: Quenching and Isolation

-

Action: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃), followed by brine.

-

Causality: During the reaction, some iodide is inevitably oxidized to molecular iodine (I₂), which imparts a dark brown color to the organic layer. Sodium thiosulfate reduces the I₂ back to water-soluble iodide ions, effectively purifying the organic phase.

-

Self-Validation: The dark organic layer will rapidly decolorize (turning pale yellow or clear) upon shaking with the thiosulfate wash, confirming the removal of iodine impurities. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield 4-iodo-1-naphthaldehyde.

References

- Buy 1-Naphthalenecarboxaldehyde,4-amino-(9CI) from Dayang Chem (Hangzhou) Co.,Ltd ECHEMI

- 4-Amino-1-naphthaldehyde Fluorochem

- International Journal of Engineering Research-Online ISSN: 2321 IJOER

- CN119912713A - A ferroelectric polymer-based all-organic composite film Google P

- 1-Naphthalenecarboxaldehyde,4-amino-(9CI) Product Detail ECHEMI

- Navigating the Synthesis of 4-Iodo-1-naphthaldehyde Benchchem

- US4758639A - Process for production of vinyl polymer Google P

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN119912713A - A ferroelectric polymer-based all-organic composite material for photothermal and photoelectric conversion, preparation method and application - Google Patents [patents.google.com]

- 6. ijoer.in [ijoer.in]

- 7. US4758639A - Process for production of vinyl polymer - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Photophysics of 4-Amino-1-naphthaldehyde: UV-Vis Absorption, ICT Dynamics, and Experimental Methodologies

Executive Summary

4-Amino-1-naphthaldehyde (CAS: 61757-43-5) is a highly conjugated, 1,4-disubstituted naphthalene derivative that serves as a critical intermediate in organic synthesis, materials science, and the development of solvatochromic fluorophores. Characterized by a strong electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO) positioned at opposite ends of the naphthalene core, this molecule exhibits classic "push-pull" electronic behavior.

This technical guide provides an in-depth analysis of the UV-Vis absorption properties of 4-amino-1-naphthaldehyde, exploring the mechanistic causality behind its Intramolecular Charge Transfer (ICT) state, its solvatochromic shifts, and the rigorous experimental protocols required to accurately characterize its photophysical profile.

Molecular Architecture & Push-Pull Dynamics

The photophysical behavior of 4-amino-1-naphthaldehyde is dictated by its asymmetric electronic distribution. The 1,4-substitution pattern across the fused aromatic naphthalene ring creates a highly polarizable

When the molecule absorbs a photon, it undergoes a

This charge separation creates a highly dipolar excited state. The energy gap between the Ground State (S₀) and the ICT state is highly dependent on the dielectric constant of the surrounding microenvironment, a phenomenon that forms the basis of its solvatochromism.

Fig 1: Jablonski diagram illustrating the ICT state formation and solvent relaxation.

UV-Vis Absorption Characteristics & Solvatochromism

The UV-Vis absorption spectrum of 4-amino-1-naphthaldehyde typically features a broad, featureless absorption band in the near-UV to visible region, centered around 400 nm . This broadness is characteristic of charge-transfer transitions, which lack the fine vibrational structure seen in localized aromatic transitions.

The Role of Solvent Polarity

Because the ICT state has a significantly larger dipole moment than the ground state, polar solvents (e.g., acetonitrile, methanol) engage in dipole-dipole interactions that preferentially stabilize the excited state. This stabilization lowers the energy required for the transition, resulting in a bathochromic (red) shift of the absorption maximum (

Table 1: Representative UV-Vis Absorption Maxima (

| Solvent | Polarity Index (P') | Expected | Spectral Shift Behavior |

| Toluene | 2.4 | ~385 | Blue-shifted (LE state dominant) |

| Chloroform | 4.1 | ~395 | Intermediate |

| Acetonitrile | 5.8 | ~405 | Red-shifted (ICT state stabilized) |

| Methanol | 5.1 | ~415 | Red-shifted (H-bonding + ICT) |

Note: Values are representative of the 4-amino-1-naphthaldehyde core based on analogous push-pull naphthalene photophysics.

Standardized Experimental Protocol for UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in photophysical characterization, researchers must employ a self-validating protocol. The following methodology guarantees that the acquired UV-Vis spectra are free from inner-filter effects, solvent artifacts, or detector saturation.

Causality Behind Experimental Choices:

-

Quartz Cuvettes: Standard glass absorbs UV light below 340 nm. Quartz is mandated to ensure the high-energy

transitions of the naphthalene core are not artificially truncated. -

Concentration Limits: The concentration is kept between 10–50 µM to ensure the maximum optical density (OD) remains between 0.1 and 1.0. This guarantees adherence to the Beer-Lambert Law, preventing non-linear detector responses caused by molecular aggregation or self-absorption.

Step-by-Step Methodology

-

Stock Solution Preparation: Dissolve 4-amino-1-naphthaldehyde in spectroscopic-grade dimethyl sulfoxide (DMSO) to create a 10 mM master stock. Protect from light to prevent photo-oxidation.

-

Working Solution Dilution: Dilute the stock 1:1000 into the target spectroscopic-grade solvent (e.g., Acetonitrile) to achieve a 10 µM working concentration.

-

Baseline Validation (Self-Validating Step): Fill two matched 1 cm path-length quartz cuvettes with the pure target solvent. Run a baseline scan from 250 nm to 600 nm. The resulting spectrum must read 0.000 ± 0.005 OD. Any deviation indicates cuvette contamination or solvent impurities.

-

Sample Acquisition: Replace the solvent in the sample cuvette with the 10 µM working solution. Scan from 250 nm to 600 nm at a medium scan rate (e.g., 300 nm/min).

-

Data Verification: Confirm that the peak absorbance at ~400 nm is

1.0 OD. Calculate the molar extinction coefficient (

Fig 2: Step-by-step self-validating experimental workflow for UV-Vis acquisition.

Applications in Advanced Materials & Drug Development

Understanding the UV-Vis absorption and ICT behavior of 4-amino-1-naphthaldehyde is crucial for downstream applications:

-

Precursor for Schiff Bases: The highly reactive aldehyde group readily condenses with primary amines to form Schiff bases. The UV-Vis spectrum is used to monitor the reaction's progress, as the conversion of the aldehyde to an imine significantly alters the push-pull electronics, shifting the

. -

Diazotization Intermediates: In pharmaceutical synthesis, the amino group can be converted to a diazonium salt and subsequently replaced by halides (e.g., synthesizing 4-iodo-1-naphthaldehyde) . Monitoring the disappearance of the 400 nm ICT absorption band is a reliable method for confirming complete diazotization.

-

Thermally Activated Delayed Fluorescence (TADF): The 1,4-push-pull architecture is a foundational building block for designing organic light-emitting diodes (OLEDs). By extending the conjugation or modifying the donor/acceptor strength, researchers tune the singlet-triplet energy gap (

) to facilitate reverse intersystem crossing (RISC).

References

-

Klymchenko, A. S., et al. "Push–Pull Fluorescent Dyes with Trifluoroacetyl Acceptor for High-Fidelity Sensing of Polarity and Heterogeneity of Lipid Droplets." Analytical Chemistry, ACS Publications. URL:[Link]

Bibliographic Review and Technical Guide: Synthesis of 4-Amino-1-naphthaldehyde

Introduction and Chemical Significance

4-Amino-1-naphthaldehyde (CAS No. 61757-43-5, Molecular Weight 171.19 g/mol ) is a highly valued bifunctional building block in advanced organic synthesis[1]. Featuring both a nucleophilic primary amine and an electrophilic formyl group on a conjugated naphthalene scaffold, it is extensively utilized in the preparation of fluorescent probes, conjugated polymers, and Schiff base ligands (e.g., via condensation with acetophenones).

While commercial sourcing is viable for bulk applications[1], researchers developing novel derivatives or requiring high-purity intermediates often must synthesize this compound de novo. This guide evaluates the primary synthetic routes, providing mechanistic rationale and self-validating protocols to ensure regiochemical fidelity and high yields.

Retrosynthetic Analysis and Strategic Pathways

Designing a synthesis for 4-amino-1-naphthaldehyde requires navigating the electronic effects of the naphthalene ring. The two dominant approaches rely on either electrophilic aromatic nitration followed by reduction, or directed formylation of a protected amine.

Retrosynthetic pathways for 4-amino-1-naphthaldehyde synthesis.

Strategy A: Nitration and Reduction

This pathway begins with 1-naphthaldehyde. Nitration yields 4-nitro-1-naphthaldehyde, which is subsequently reduced to the target amine[2]. While conceptually straightforward, the formyl group is mildly deactivating, which can lead to a mixture of 5- and 8-nitro isomers alongside the desired 4-nitro product[3]. Careful control of the nitration conditions (e.g., temperature and stoichiometric control of the nitronium ion) is required to maximize the yield of the 4-nitro isomer.

Strategy B: Directed Vilsmeier-Haack Formylation

A more regioselective approach starts with 1-naphthylamine. Because a free amine will react directly with the Vilsmeier reagent to form an unwanted amidine, the amine is first protected as an acetamide. The acetyl group dampens nitrogen nucleophilicity while maintaining a strong +M (mesomeric) effect, directing the incoming formyl group exclusively to the para (C4) position.

Mechanistic Grounding: Causality in Reaction Design

Chemoselective Reduction Dynamics

In Strategy A, the reduction of 4-nitro-1-naphthaldehyde to 4-amino-1-naphthaldehyde poses a chemoselectivity challenge: the nitro group must be reduced without concomitantly reducing the formyl group to an alcohol.

-

Catalytic Hydrogenation (Pd/C + H₂) : While clean, this method risks over-reduction of the aldehyde if reaction times are not strictly monitored.

-

Stannous Chloride (SnCl₂) : This is the preferred reagent. SnCl₂ in acidic media operates via single-electron transfer mechanisms that are highly specific to the nitro group, leaving the electrophilic aldehyde intact.

The Vilsmeier-Haack Mechanism

In Strategy B, the reaction is driven by the in situ generation of a chloroiminium ion (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich C4 position of the protected naphthylamine attacks this highly electrophilic species, forming a Wheland intermediate. Subsequent elimination and hydrolysis yield the final aldehyde.

Mechanistic workflow of the Vilsmeier-Haack formylation on protected naphthylamine.

Quantitative Data: Comparison of Reduction Methodologies

To optimize the reduction of 4-nitro-1-naphthaldehyde to 4-amino-1-naphthaldehyde, various reducing agents have been evaluated. The table below summarizes the causality behind reagent selection based on yield, chemoselectivity, and scalability.

| Reducing Agent | Conditions | Time (h) | Chemoselectivity (Nitro vs. Aldehyde) | Typical Yield | Scalability & Notes |

| SnCl₂ / HCl | Ethanol, 70°C | 2 - 4 | Excellent | 85 - 90% | Highly scalable; requires basic workup to remove tin salts. |

| Fe / AcOH | Water/EtOH, 80°C | 4 - 6 | Good | 75 - 80% | Environmentally benign, but heterogeneous mixture complicates extraction. |

| Pd/C + H₂ | Methanol, RT, 1 atm | 1 - 2 | Poor to Moderate | 60 - 70% | High risk of aldehyde over-reduction to alcohol; requires strict monitoring. |

| Na₂S₂O₄ | THF/Water, 50°C | 3 - 5 | Good | 65 - 75% | Mild conditions, but lower yields due to side reactions. |

Self-Validating Experimental Protocols

The following protocols provide self-validating checkpoints (e.g., TLC monitoring, color changes) to ensure experimental success.

Protocol A: Reduction of 4-Nitro-1-naphthaldehyde (Strategy A)

Note: This protocol assumes the successful prior synthesis or procurement of 4-nitro-1-naphthaldehyde[2],[3].

-

Preparation : In a 250 mL round-bottom flask, dissolve 4-nitro-1-naphthaldehyde (10 mmol) in 50 mL of absolute ethanol.

-

Reagent Addition : Add stannous chloride dihydrate (SnCl₂·2H₂O, 50 mmol, 5 equiv.) to the solution. Causality: An excess is required as the reduction consumes 3 equivalents of Sn(II) per nitro group.

-

Reaction : Heat the mixture to 70°C under a nitrogen atmosphere. The solution will transition from pale yellow to deep orange/red as the amine forms.

-

Validation Check : Monitor via TLC (Hexane:EtOAc 7:3). The starting material (higher Rf, UV active) should completely disappear within 3 hours, replaced by a highly fluorescent, lower Rf spot (the amine).

-

Workup : Cool to room temperature and pour the mixture into 200 mL of ice water. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃. Causality: Neutralization is critical to precipitate tin salts as Sn(OH)₂ and release the free amine.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-amino-1-naphthaldehyde.

-

Purification : Purify via silica gel column chromatography or recrystallization from ethanol.

Protocol B: Directed Formylation of 1-Naphthylamine (Strategy B)

-

Protection : React 1-naphthylamine (10 mmol) with acetic anhydride (12 mmol) in dichloromethane (DCM) at room temperature for 2 hours to yield N-(1-naphthyl)acetamide. Wash with water, dry, and concentrate.

-

Vilsmeier Reagent Formation : In a dry, separate flask under argon, cool anhydrous DMF (30 mmol) to 0°C. Dropwise, add POCl₃ (15 mmol). Stir for 30 minutes until a pale yellow viscous complex forms.

-

Formylation : Dissolve the N-(1-naphthyl)acetamide in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C. Gradually warm to 80°C and stir for 4 hours.

-

Hydrolysis : Pour the hot mixture over crushed ice and add saturated sodium acetate solution to hydrolyze the iminium intermediate. Filter the resulting precipitate (N-(4-formyl-1-naphthyl)acetamide).

-

Deprotection : Reflux the protected aldehyde in 6M HCl / Ethanol (1:1 v/v) for 3 hours. Cool, neutralize with NaOH to pH 7, and extract with DCM to isolate 4-amino-1-naphthaldehyde.

References

Sources

Methodological & Application

Application Note: Reaction Conditions and Protocols for 4-Amino-1-naphthaldehyde Condensation

Introduction & Mechanistic Overview

4-Amino-1-naphthaldehyde (4-ANA) is a highly versatile, bifunctional aromatic building block. While it is frequently utilized as a precursor in Sandmeyer reactions to synthesize 4-iodo-1-naphthaldehyde[1], its true synthetic value lies in its "push-pull" electronic system. The molecule features an electron-donating amino group (-NH₂) at the 4-position and an electron-withdrawing formyl group (-CHO) at the 1-position of the naphthalene ring.

This inherent bifunctionality allows 4-ANA to undergo three distinct condensation pathways:

-

Imine (Schiff Base) Formation: The amine or aldehyde selectively reacts with an external coupling partner to form monomeric Schiff bases[2].

-

A-B Step-Growth Polycondensation: The molecule undergoes self-condensation to yield poly(4-amino-1-naphthaldehyde), a highly conjugated polymer noted for its ferroelectric and photo-thermal properties[3].

-

Claisen-Schmidt Condensation: The aldehyde acts as an electrophile against active methylene compounds to form chalcone derivatives[2].

Field-Proven Insight: The primary challenge in 4-ANA chemistry is chemoselectivity. Because the molecule possesses both nucleophilic and electrophilic centers, it is highly susceptible to spontaneous oligomerization. Controlling the reaction pathway requires strict modulation of pH, temperature, and solvent polarity.

Reaction Pathways Diagram

Caption: Divergent condensation pathways of 4-amino-1-naphthaldehyde based on catalytic conditions.

Quantitative Data: Comparative Reaction Conditions

The following table summarizes the optimized parameters required to selectively drive 4-ANA down each specific condensation pathway.

| Reaction Pathway | Co-Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Target Product |

| Imine Condensation | Aryl Amine / Ketone | Glacial Acetic Acid | Ethanol | 70–80 | 2–4 | Monomeric Schiff Base |

| Polycondensation | None (Self-reacting) | p-Toluenesulfonic Acid | Toluene | 110 | 12–24 | Poly(4-amino-1-naphthaldehyde) |

| Claisen-Schmidt | Acetophenone Deriv. | 10% aq. NaOH | Ethanol | 0–25 | 4–6 | Chalcone Derivative |

Experimental Protocols & Causal Analysis

Protocol A: Synthesis of Monomeric Schiff Bases (Imine Condensation)

This protocol focuses on reacting the aldehyde group of 4-ANA with an external aryl amine (or reacting its amine with an external ketone)[2].

Step-by-Step Methodology:

-

In a 50 mL round-bottom flask, dissolve 10 mmol of 4-ANA and 10 mmol of the target aryl amine in 20 mL of absolute ethanol.

-

Add 2–3 drops of glacial acetic acid to the stirring mixture[4].

-

Equip the flask with a reflux condenser and heat to 78 °C for 3 hours.

-

Remove the flask from heat and cool to 0 °C in an ice bath to induce crystallization.

-

Filter the precipitate under vacuum and wash with cold ethanol (2 × 5 mL).

Causal Analysis: The reaction requires a mildly acidic environment (pH 4.5–5.5). Glacial acetic acid is utilized because it provides sufficient protons to activate the carbonyl oxygen of 4-ANA—increasing its electrophilicity—without fully protonating the external amine. If a strong mineral acid were used, the amine would convert into an unreactive ammonium ion, halting the condensation. Absolute ethanol is selected to stabilize the polar transition state and facilitate the precipitation of the product upon cooling.

Self-Validation & Expected Outcome:

The successful formation of the Schiff base is visually confirmed by a distinct bathochromic color shift (e.g., from pale yellow to deep orange/red) due to the extended

Protocol B: A-B Step-Growth Polycondensation

This protocol details the self-condensation of 4-ANA to synthesize a conjugated poly(Schiff base)[3].

Step-by-Step Methodology:

-

Dissolve 20 mmol of 4-ANA in 40 mL of anhydrous toluene in a 100 mL two-neck flask.

-

Add a catalytic amount (1 mol%) of p-Toluenesulfonic acid (p-TSA).

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to 110 °C and reflux vigorously for 18 hours, periodically draining the collected water from the trap.

-

Cool the viscous solution to room temperature and precipitate the polymer by dropping it into 200 mL of vigorously stirred cold methanol.

-

Filter the solid polymer and dry under vacuum at 60 °C overnight.

Causal Analysis: A-B type polycondensation is an equilibrium-driven step-growth polymerization. To achieve high molecular weight poly(4-amino-1-naphthaldehyde), the thermodynamic equilibrium must be continuously shifted toward the product side. Toluene is chosen because it forms an azeotrope with the water byproduct. The Dean-Stark trap physically removes this water from the system, preventing the hydrolysis of the newly formed, fragile imine linkages.

Self-Validation & Expected Outcome:

The reaction is self-validating through the physical accumulation of water in the Dean-Stark trap (theoretical yield

Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol outlines the base-catalyzed reaction of the 4-ANA aldehyde group with an active methylene compound[2].

Step-by-Step Methodology:

-

Dissolve 10 mmol of 4-ANA and 10 mmol of an acetophenone derivative in 25 mL of ethanol.

-

Chill the flask to 0–5 °C in an ice bath.

-

Slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 15 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 5 hours.

-

Neutralize the mixture by adding 1M HCl dropwise until the pH reaches 7.0, inducing heavy precipitation.

-

Filter the chalcone product and recrystallize from hot ethanol.

Causal Analysis:

Chalcone synthesis requires the generation of a highly reactive enolate from the ketone. Aqueous NaOH provides the necessary basicity to deprotonate the

Self-Validation & Expected Outcome: The reaction validates itself upon neutralization. The shift from a basic to a neutral pH will cause the immediate precipitation of the chalcone as a highly crystalline solid. Melting point analysis of the recrystallized product should yield a sharp, narrow temperature range, confirming the absence of oligomeric impurities.

References

- Title: An In-depth Technical Guide to the Synthesis and Reactions of 4-Amino-1-naphthaldehyde Source: Benchchem URL

- Title: Navigating the Synthesis of 4-Iodo-1-naphthaldehyde Source: Benchchem URL

- Source: International Journal of Engineering Research-Online (IJOER)

- Title: CN119912713A - A ferroelectric polymer-based all-organic photo-thermal conversion material Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijoer.in [ijoer.in]

- 3. CN119912713A - A ferroelectric polymer-based all-organic composite material for photothermal and photoelectric conversion, preparation method and application - Google Patents [patents.google.com]

- 4. ijoer.in [ijoer.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Synthesis of Fluorescent Hydrogels with 4-Amino-1-naphthaldehyde for Advanced Bio-imaging and Drug Delivery Applications

Introduction: Illuminating the Path for Therapeutic Innovation

Hydrogels, with their high water content and biocompatibility, have become indispensable materials in the biomedical field, finding applications in tissue engineering, drug delivery, and as responsive biomaterials.[1][2] The integration of fluorescence into these three-dimensional polymer networks has further expanded their utility, enabling real-time imaging and sensing capabilities.[3][4] This guide details the synthesis and characterization of a novel fluorescent hydrogel incorporating 4-Amino-1-naphthaldehyde, a fluorophore whose emission is sensitive to the local environment, offering potential for developing "smart" materials that can report on their surroundings, such as changes in pH or polarity.[5][6]

The core of this protocol lies in the versatile and efficient Schiff base reaction, a condensation reaction between an aldehyde group and an amino group.[7][8] This chemistry allows for the covalent incorporation of 4-Amino-1-naphthaldehyde into a polymer backbone and the simultaneous cross-linking of the hydrogel network. By carefully selecting the polymer and cross-linker, the mechanical and chemical properties of the hydrogel can be tailored to specific applications.[9][10] This document provides a comprehensive, step-by-step protocol for the synthesis of such a fluorescent hydrogel, its characterization, and a discussion of its potential applications in high-throughput screening and targeted drug delivery.

Core Principles: The Chemistry of Fluorescence Integration

The synthesis strategy hinges on the reaction between a primary amine-containing polymer, a dialdehyde cross-linker, and the fluorescent molecule, 4-Amino-1-naphthaldehyde. The amino groups on the polymer backbone react with the aldehyde groups of both the cross-linker and the fluorophore to form imine bonds (Schiff bases).[8][11] This dual functionality allows for the simultaneous formation of a cross-linked hydrogel network and the covalent attachment of the fluorescent reporter molecule.

The choice of an amine-bearing polymer is critical. Chitosan, a natural biopolymer, is an excellent candidate due to its biocompatibility, biodegradability, and abundance of primary amine groups.[9][11] For the cross-linker, a dialdehyde such as glutaraldehyde is commonly used to form stable cross-links.[12][13] The fluorescence of the resulting hydrogel will be imparted by the 4-Amino-1-naphthaldehyde, which is expected to exhibit environmentally sensitive emission properties.[5][6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of fluorescent hydrogels.

Detailed Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Chitosan (low molecular weight) | Sigma-Aldrich | --- |

| 4-Amino-1-naphthaldehyde | TCI Chemicals | --- |

| Glutaraldehyde (25% in H₂O) | Sigma-Aldrich | --- |

| Acetic Acid (Glacial) | Fisher Scientific | ACS Grade |

| Ethanol (200 proof) | Decon Labs | --- |

| Deionized Water | Millipore | Type 1 |

Protocol 1: Synthesis of Chitosan-based Fluorescent Hydrogel

This protocol describes the synthesis of a fluorescent hydrogel by cross-linking chitosan with glutaraldehyde and simultaneously incorporating 4-Amino-1-naphthaldehyde.

1. Preparation of Chitosan Solution (1% w/v): a. Weigh 1.0 g of low molecular weight chitosan and dissolve it in 100 mL of a 1% (v/v) aqueous acetic acid solution. b. Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The solution should be viscous and slightly opalescent.

2. Preparation of 4-Amino-1-naphthaldehyde Solution (10 mg/mL): a. Weigh 100 mg of 4-Amino-1-naphthaldehyde and dissolve it in 10 mL of ethanol. b. Gently warm the solution in a water bath (not exceeding 40°C) if necessary to aid dissolution.

3. Incorporation of Fluorophore and Cross-linking: a. To 20 mL of the 1% chitosan solution in a beaker, add 1.0 mL of the 4-Amino-1-naphthaldehyde solution while stirring vigorously. b. Continue stirring for 1 hour at room temperature to allow for the Schiff base reaction between the chitosan's amino groups and the aldehyde group of the fluorophore. c. Slowly add 0.5 mL of the 25% glutaraldehyde solution dropwise to the mixture while continuing to stir. d. A rapid increase in viscosity and the formation of a gel should be observed. Continue stirring for an additional 30 minutes to ensure homogeneous cross-linking. e. Cover the beaker and let the hydrogel cure for 24 hours at room temperature.

4. Purification of the Fluorescent Hydrogel: a. After curing, cut the hydrogel into smaller pieces and immerse them in a large volume of 50% ethanol for 24 hours to remove unreacted aldehydes and fluorophore. Replace the ethanol solution every 8 hours. b. Subsequently, wash the hydrogel pieces with deionized water for 48 hours, changing the water frequently to remove ethanol and any remaining impurities.

5. Lyophilization (Optional): a. For characterization techniques requiring a dry sample (e.g., SEM), freeze the purified hydrogel at -80°C overnight. b. Lyophilize the frozen hydrogel for 48-72 hours until it is completely dry, resulting in a porous scaffold.

Characterization and Expected Results

The successful synthesis and properties of the fluorescent hydrogel should be validated through a series of characterization techniques.

Spectroscopic Analysis

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | To confirm the formation of imine bonds. | Appearance of a new peak around 1630-1650 cm⁻¹ (C=N stretching) and a decrease in the intensity of the N-H bending vibration of primary amines (around 1600 cm⁻¹).[11][14] |

| UV-Visible Spectroscopy | To confirm the incorporation of the naphthaldehyde moiety. | The hydrogel should exhibit an absorption maximum characteristic of the 4-Amino-1-naphthaldehyde chromophore. |

| Fluorescence Spectroscopy | To evaluate the optical properties of the hydrogel. | The hydrogel should exhibit fluorescence with an emission maximum that may be solvent-dependent (solvatochromic), indicating the sensitivity of the probe to its microenvironment.[5][6] |

Morphological and Mechanical Analysis

| Technique | Purpose | Expected Outcome |

| Scanning Electron Microscopy (SEM) | To visualize the porous structure of the hydrogel. | SEM images of the lyophilized hydrogel are expected to show an interconnected porous network. The pore size can be influenced by the cross-linking density.[9] |

| Rheometry | To determine the mechanical properties (storage and loss moduli). | The hydrogel should exhibit solid-like behavior with the storage modulus (G') being significantly higher than the loss modulus (G''). The stiffness will depend on the cross-linking density.[15] |

Potential Applications in Research and Drug Development

The synthesized fluorescent hydrogel, with its environmentally sensitive fluorescence, opens up a range of possibilities for advanced biomedical applications.

-

High-Content Screening: The hydrogel can be used as a 3D cell culture scaffold where changes in the cellular microenvironment (e.g., pH changes due to metabolic activity) could be monitored through shifts in fluorescence intensity or wavelength.[16][17]

-

Drug Delivery and Release Monitoring: The hydrogel can be loaded with therapeutic agents. The release of the drug could be correlated with changes in the hydrogel's fluorescence, providing a real-time, non-invasive method for monitoring drug release kinetics.[18][19]

-

Biosensing: The naphthaldehyde moiety can be further functionalized to create sensors for specific ions or biomolecules, where binding events would trigger a change in the fluorescence signal.[2][20]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Hydrogel does not form or is too weak | Insufficient cross-linker concentration or incomplete reaction. | Increase the amount of glutaraldehyde or extend the curing time. Ensure proper mixing. |

| Low fluorescence intensity | Insufficient incorporation of 4-Amino-1-naphthaldehyde or fluorescence quenching. | Increase the concentration of the fluorophore in the reaction mixture. Perform fluorescence measurements in different solvents to check for quenching effects. |

| Hydrogel is brittle | Excessive cross-linking. | Decrease the concentration of glutaraldehyde to achieve a more flexible network.[9] |

Conclusion

This application note provides a detailed protocol for the synthesis of a novel fluorescent hydrogel using 4-Amino-1-naphthaldehyde. The straightforward Schiff base chemistry allows for robust and reproducible synthesis. The resulting hydrogel, with its tunable properties and environmentally sensitive fluorescence, holds significant promise for advancing research in drug delivery, cell biology, and biosensing. The inherent reporter capabilities of the incorporated fluorophore provide a powerful tool for non-invasively monitoring dynamic processes within the hydrogel matrix.

References

- The Role of Aldehyde‐Functionalized Crosslinkers on the Property of Chitosan Hydrogels. (n.d.). Wiley Online Library.

- Methods of hydrogel synthesis. Examples of chemical crosslinking... (n.d.). ResearchGate.

- Bigi, A., et al. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ACS Applied Polymer Materials.

- Effects of Degrees of Aldehyde Modification on Molecular Structures and Properties of Cellulose Nanofiber Cross-Linked Self-Healing Hydrogels. (2025). ACS Omega.

- A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels. (n.d.). PMC.

- Characterization and application of fluorescent hydrogel films with superior mechanical properties in detecting iron(Ⅲ) ions and ferroptosis in oral cancer. (2025). PMC.

- Supramolecular fluorescent hydrogelators as bio-imaging probes. (n.d.). Academia.edu.

- pH-responsive fluorescent hydrogels to probe plant medium. (2023). Morressier.

- Detecting and Monitoring Hydrogels with Medical Imaging. (n.d.). ResearchGate.

- Hydrogels and Their Applications in Targeted Drug Delivery. (2019). PMC.

- Synthesis and Characterization of Multiple Stimuli-Responsive Fluorescent Polymer Hydrogels Based on Terpyridine and N-Isopropylacrylamide. (2024). MDPI.

- pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications. (2024). MDPI.

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2018). PubMed.

- pH-responsive fluorescent hydrogels using a new thioflavin T cross-linker. (2016). ScienceDirect.

- Fluorescent Dendritic Micro-Hydrogels: Synthesis, Analysis and Use in Single-Cell Detection. (2018). PMC.

- Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. (n.d.). Scientific journals of the University of Benghazi.

- Characterization of Schiff base self-healing hydrogels by dynamic speckle pattern analysis. (2024). Nature.

- New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide. (2019). MDPI.

- A study of pH-responsive fluorescent nanogels and hydrogels. (2020). The University of Edinburgh.

- Microwaved schiff base dialdehyde cellulose-chitosan hydrogels for sustained drug release with DFT calculations. (2025). PubMed.

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). Royal Society of Chemistry.

- pH-Responsive Biocompatible Fluorescent Hydrogel for Selective Sensing and Adsorptive Recovery of Dysprosium. (2024). ACS Publications.

- Polycyclic amino acids produce a fluorescent hydrogel. (n.d.). ScienceLink.

- Research Progress Review of Preparation and Applications of Fluorescent Hydrogels. (2020). Semantic Scholar.

- A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. (n.d.). PMC.

- Fabrication of sustainable hydrogels-based chitosan Schiff base and their potential applications. (2021). Arabian Journal of Chemistry.

- Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (2025). ResearchGate.

- Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. (2023). ResearchGate.

- Hydrogels based on schiff base formation between an amino-containing polyphosphazene and aldehyde functionalized-dextrans. (2016). Penn State Research Database.

- 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. (n.d.). PMC.

- 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. (n.d.). PMC.

- Magnetic Dehydrodipeptide-Based Self-Assembled Hydrogels for Theragnostic Applications. (2019). MDPI.

- Characterization of Amino Cross-Linked Soy Protein Hydrogels. (2025). ResearchGate.

Sources

- 1. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and application of fluorescent hydrogel films with superior mechanical properties in detecting iron(Ⅲ) ions and ferroptosis in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Supramolecular fluorescent hydrogelators as bio-imaging probes [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Schiff base self-healing hydrogels by dynamic speckle pattern analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fabrication of sustainable hydrogels-based chitosan Schiff base and their potential applications - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Microwaved schiff base dialdehyde cellulose-chitosan hydrogels for sustained drug release with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

- 16. pH-responsive fluorescent hydrogels to probe plant medium [morressier.com]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications [mdpi.com]

- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Application Note: 4-Amino-1-naphthaldehyde as a Privileged Scaffold for Fluorescent Bioimaging Probes

Executive Summary

In the rapidly evolving field of molecular bioimaging, the design of highly selective fluorescent probes is critical for visualizing dynamic biochemical events in living cells. 4-Amino-1-naphthaldehyde (4-ANA) has emerged as a highly versatile, privileged fluorogenic building block [1]. By leveraging its inherent push-pull electronic architecture, researchers can synthesize a wide array of Schiff base and naphthylamine-based fluorescent probes. This application note provides an authoritative guide on the mechanistic principles, synthesis, and live-cell imaging protocols for 4-ANA-derived probes, specifically tailored for the detection of biologically significant metal ions (e.g., Cu²⁺, Fe³⁺, and Al³⁺)[2].

Mechanistic Foundations: The Push-Pull Architecture

As a Senior Application Scientist, it is crucial to understand why 4-ANA is selected over other fluorophores before deploying it in an assay. The efficacy of 4-ANA lies in its robust Intramolecular Charge Transfer (ICT) capabilities.

-

Electronic Causality: The primary amine (-NH₂) at the 4-position acts as a strong electron donor, while the aldehyde (-CHO) at the 1-position acts as an electron acceptor. This creates a powerful dipole moment across the extended π-conjugated naphthalene ring.

-

Receptor Integration: When the aldehyde is condensed with an amine to form a Schiff base (-C=N-), the imine nitrogen serves as a highly specific coordination site for transition metals.

-

Signal Transduction: Upon metal binding, the electron density of the imine nitrogen is altered, which directly modulates the ICT process. For paramagnetic ions like Cu²⁺, this typically results in a "Turn-Off" (quenching) response due to non-radiative energy transfer. Conversely, binding with diamagnetic ions like Al³⁺ often restricts the isomerization of the C=N bond, leading to a "Turn-On" fluorescence enhancement [2].

Fig 1. Mechanistic pathway of 4-ANA derived Schiff base probes via ICT and metal coordination.

Protocol 1: Synthesis and Validation of 4-ANA Schiff Base Probes

To ensure trustworthiness and reproducibility, the synthesis of the probe must be coupled with a self-validating analytical checkpoint.

Synthesis Methodology

-

Reaction Setup: Dissolve 1.0 mmol of 4-Amino-1-naphthaldehyde in 15 mL of absolute ethanol.

-

Causality: Ethanol is selected as a protic solvent to facilitate the dehydration step of imine formation without requiring harsh acid catalysis, which could prematurely protonate the -NH₂ donor group and halt the reaction.

-

-

Condensation: Add 1.0 mmol of the target primary amine (e.g., 2-aminophenol for metal chelation) dropwise to the solution.

-

Reflux: Heat the mixture under reflux (approx. 80°C) for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

-

Purification: Cool the mixture to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol (3 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base probe.

Validation Checkpoint (Self-Validating System)

Before proceeding to biological assays, the probe's binding stoichiometry must be validated.

-

Job's Plot Analysis: Prepare equimolar stock solutions (10 µM) of the probe and the target metal ion (e.g., Cu²⁺). Mix them in varying molar fractions (0:10 to 10:0) while keeping the total volume constant. Measure the fluorescence emission. A maximum inflection point at a 0.5 mole fraction confirms a 1:1 binding stoichiometry, ensuring the sensor behaves predictably in complex biological matrices.

Protocol 2: Live-Cell Bioimaging Workflow

The transition from cuvette to living cells introduces variables such as membrane permeability, background autofluorescence, and cytotoxicity. This protocol is designed to mitigate these artifacts.

Step-by-Step Bioimaging Methodology

-

Cell Seeding: Seed HeLa or RAW 264.7 cells in 35 mm glass-bottom confocal dishes at a density of

cells/dish. Incubate in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours. -

Probe Incubation: Remove the culture media and wash the cells twice with 1X PBS. Add 2 mL of serum-free DMEM containing the 4-ANA probe (final concentration: 5–10 µM, pre-dissolved in <0.5% DMSO). Incubate for 30 minutes at 37°C.

-

Causality: Serum-free media is strictly required here. Serum proteins (like BSA) possess hydrophobic pockets that can sequester the lipophilic probe or bind the target metal ions, leading to false-negative imaging results.

-

-

Washing: Aspirate the probe solution and wash the cells gently with 1X PBS three times.

-

Causality: Rigorous washing removes extracellular, unbound probe, eliminating high background fluorescence that obscures intracellular signals.

-

-

Analyte Treatment: Introduce the target analyte (e.g., 20 µM CuCl₂ or FeCl₃ in serum-free media) and incubate for an additional 20 minutes.

-

Confocal Imaging: Image the cells using a Laser Scanning Confocal Microscope (LSCM). For typical 4-ANA probes, excite at 405 nm or 488 nm, and collect emission in the 500–550 nm channel.

Validation Checkpoint (Self-Validating System)

-

Cytotoxicity (MTT Assay): Run a parallel MTT assay treating cells with 0–50 µM of the probe for 24 hours. Proceed with imaging only if cell viability remains >85% at the working concentration. This guarantees that observed fluorescence changes are due to intracellular metal sensing, not apoptosis-induced morphological or pH changes [3].

Fig 2. Standardized workflow for live-cell bioimaging using 4-ANA derived fluorescent probes.

Quantitative Data & Troubleshooting

Table 1: Photophysical Properties of Representative 4-ANA Probes

The following table summarizes the expected photophysical parameters when 4-ANA is derivatized for specific metal targets.

| Target Analyte | Probe Architecture | Absorption Max (nm) | Emission Max (nm) | LOD (µM) | Response Type |

| Cu²⁺ | 4-ANA Schiff Base | ~420 | ~510 | 0.63 | Turn-Off (Paramagnetic Quenching) |

| Fe³⁺ | 4-ANA Schiff Base | ~415 | ~530 | 0.82 | Turn-On / Ratiometric Shift |

| Al³⁺ | 4-ANA Naphthylamine | ~430 | ~490 | 0.10 | Turn-On (ICT Enhancement) |

Table 2: Troubleshooting Bioimaging Workflows

| Issue | Probable Cause | Recommended Solution |

| High Background Fluorescence | Incomplete washing of extracellular probe. | Increase PBS wash steps to 3-5 times; ensure gentle agitation during washes. |

| Probe Precipitation | Poor aqueous solubility in culture media. | Use <0.5% DMSO as a co-solvent; pre-warm the imaging buffer to 37°C before addition. |

| Rapid Photobleaching | High laser power or prolonged exposure. | Reduce laser intensity to <5%; increase detector gain; use anti-fade mounting media if fixing cells. |

| Weak Signal upon Analyte Addition | Competitive binding by serum proteins. | Strictly perform the analyte incubation step in serum-free media or HBSS buffer. |

References

-

Alam, M. Z., Alimuddin, & Khan, S. A. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu²⁺ and Fe³⁺ Metal Ion. Journal of Fluorescence, 33(4), 1241-1272. URL:[Link]

-

Sahana, A., et al. (2015). Naphthalene based highly selective OFF–ON–OFF type fluorescent probe for Al³⁺ and NO₂⁻ ions for living cell imaging at physiological pH. ResearchGate. URL:[Link]

-

Costa, M., et al. (2023). Colorimetric Chemosensor for Cu²⁺ and Fe³⁺ Based on a meso-Triphenylamine-BODIPY Derivative. National Center for Biotechnology Information (PMC). URL:[Link]

Application Note: Advanced Protocols for the Coupling of 4-Amino-1-naphthaldehyde with Amines

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-Amino-1-naphthaldehyde (4-ANA) is a highly versatile, bifunctional scaffold utilized extensively in the development of push-pull fluorophores, metal-chelating ligands, and complex pharmaceutical intermediates [1]. The molecule is characterized by two reactive poles: an electrophilic formyl group (-CHO) and a weakly nucleophilic primary aromatic amine (-NH₂).

The Challenge: Chemoselectivity vs. Self-Polymerization

When coupling 4-ANA with an external amine, researchers must navigate the competing risk of self-condensation (oligomerization), where the amine of one 4-ANA molecule attacks the aldehyde of another.

The Causality of Selectivity: Successful cross-coupling without the need for protecting groups relies on exploiting the electronic disparity between amines. Because the 4-amino group of 4-ANA is conjugated with the electron-rich naphthalene ring, its nucleophilicity is significantly diminished compared to standard aliphatic primary amines. By introducing a more nucleophilic aliphatic amine in a slight molar excess, the cross-coupling reaction kinetically outcompetes self-polymerization.

The coupling proceeds via the nucleophilic attack of the target amine on the carbonyl carbon to form a hemiaminal (carbinolamine) intermediate, followed by an acid-catalyzed dehydration to yield the imine (Schiff base) [2]. The acid catalyst plays a critical dual role: it protonates the carbonyl oxygen to enhance its electrophilicity and later protonates the hemiaminal hydroxyl group to facilitate the elimination of water [4].

Reaction Workflows & Decision Logic

The choice of coupling protocol depends entirely on the downstream application of the synthesized molecule. If the extended conjugation of the C=N double bond is required (e.g., for optical properties), a direct Schiff base condensation is performed. If a stable, flexible C-N bond is required (e.g., for small-molecule therapeutics), a one-pot reductive amination is preferred.

Fig 1. Decision matrix for 4-ANA coupling based on desired structural stability and application.

Quantitative Data & Reagent Selection

For reductive amination (Protocol B), the choice of reducing agent dictates the yield and purity. We strongly recommend Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) over traditional agents. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a remarkably mild reagent that selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde[3].

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Selectivity for Iminium | Toxicity Profile | Optimal pH | Suitability for 4-ANA |

| NaBH(OAc)₃ (STAB) | Excellent | Low | 4.0 - 5.0 | High (Preferred) |

| NaBH₃CN | Good | High (Cyanide risk) | 6.0 - 8.0 | Moderate |

| NaBH₄ | Poor (Reduces aldehydes) | Low | > 7.0 | Low (Requires 2 steps) |

Table 2: Optimization of Reaction Conditions for 4-ANA Coupling

| Parameter | Protocol A (Imine Formation) | Protocol B (Reductive Amination) |

| Solvent | Absolute Ethanol or Toluene | 1,2-Dichloroethane (DCE) or THF |

| Catalyst | Glacial Acetic Acid (0.1 eq) | Glacial Acetic Acid (1.0 - 1.5 eq) |

| Temperature | Reflux (70–110 °C) | Room Temperature (20–25 °C) |

| Amine Stoichiometry | 1.1 - 1.2 Equivalents | 1.05 - 1.2 Equivalents |

| Water Removal | Molecular Sieves / Dean-Stark | Not required (Irreversible reduction) |

Experimental Protocols

Protocol A: Direct Schiff Base Formation (Imine Condensation)

Objective: Synthesize a conjugated imine while preventing 4-ANA self-condensation.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube or operate under an inert Argon atmosphere.

-

Dissolution: Dissolve 4-Amino-1-naphthaldehyde (1.0 mmol) in 10 mL of anhydrous absolute ethanol.

-

Amine Addition: Add the target primary aliphatic amine (1.2 mmol, 1.2 eq) dropwise to the solution at room temperature. Note: Adding the aliphatic amine in excess ensures it outcompetes the naphthylamine group for the aldehyde.

-

Catalysis & Dehydration: Add 2-3 drops of glacial acetic acid (approx. 0.1 eq) to lower the pH and activate the carbonyl carbon. Add 1.0 g of activated 3Å molecular sieves to drive the equilibrium forward by absorbing generated water.

-

Reaction: Heat the mixture to reflux (75 °C) and stir for 4–6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The formation of the Schiff base is visually accompanied by a distinct bathochromic color shift (often deepening to bright yellow/orange due to extended conjugation). If an insoluble, dark precipitate forms early, it indicates self-polymerization; halt the reaction and verify the nucleophilicity/sterics of your target amine.

-

Workup: Filter the hot solution through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure and recrystallize the crude imine from hot ethanol.

Protocol B: One-Pot Reductive Amination

Objective: Synthesize a stable secondary amine via in-situ iminium reduction.

Fig 2. Mechanistic pathway of the one-pot reductive amination of 4-ANA with an aliphatic amine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under Argon, dissolve 4-Amino-1-naphthaldehyde (1.0 mmol) and the target primary amine (1.05 mmol) in 10 mL of anhydrous 1,2-Dichloroethane (DCE).

-

Iminium Formation: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the mixture. Stir at room temperature for 30 minutes to allow the hemiaminal to dehydrate into the iminium ion.

-

Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) over 10 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the suspension at room temperature for 12–24 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. You should observe the disappearance of the 4-ANA peak and the emergence of the product mass [M+H]+. Because STAB selectively targets the iminium ion, the presence of intermediate imine peaks indicates incomplete reduction; add an additional 0.5 eq of STAB if the reaction stalls.

-

Quenching & Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents Source: PeerJ (2020) URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications, 1996) URL:[Link]

-

Schiff Bases: Structure, Reaction, Synthesis & Uses Explained Source: Vedantu URL:[Link]

Introduction: The Versatility of 4-Amino-1-naphthaldehyde in Polymer Chemistry

An Application Note and Comprehensive Guide to the Functionalization of 4-Amino-1-naphthaldehyde for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Amino-1-naphthaldehyde is a unique bifunctional monomer that holds significant promise for the synthesis of advanced functional polymers. Its structure, featuring a reactive aldehyde group and a nucleophilic primary amine on a rigid naphthalene core, allows for a variety of polymerization strategies. The resulting polymers often exhibit desirable properties such as high thermal stability, chemo-resistance, and interesting optoelectronic characteristics, making them suitable for a wide range of applications, from high-performance materials to biomedical devices.[1][2][3] This guide provides a detailed exploration of the functionalization of 4-amino-1-naphthaldehyde for polymer synthesis, including in-depth protocols and characterization techniques.

Properties and Reactivity of 4-Amino-1-naphthaldehyde

The chemistry of 4-amino-1-naphthaldehyde is dominated by the interplay of its two functional groups:

-

The Aldehyde Group: The formyl group (-CHO) is an electrophilic site, susceptible to nucleophilic attack. This is the basis for its reactivity in condensation reactions with primary amines to form imines (Schiff bases).

-

The Amino Group: The primary amine (-NH2) is nucleophilic and can react with electrophiles such as aldehydes, ketones, and acyl chlorides. This dual reactivity allows 4-amino-1-naphthaldehyde to act as a self-polymerizable monomer or as a co-monomer in various polymerization reactions.

-

The Naphthalene Core: The rigid and planar naphthalene unit imparts thermal stability and can introduce fluorescence and specific electronic properties into the polymer backbone.[4][5]

Polymerization Strategies Involving 4-Amino-1-naphthaldehyde

The primary route for polymerizing 4-amino-1-naphthaldehyde is through polycondensation reactions, leading to the formation of polyimines, also known as poly(azomethine)s or Schiff base polymers.[6][7][8] These polymers are characterized by the presence of a C=N double bond in the polymer backbone.

Self-Polycondensation of 4-Amino-1-naphthaldehyde

In theory, 4-amino-1-naphthaldehyde can undergo self-polycondensation, where the amino group of one monomer reacts with the aldehyde group of another. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards polymer formation.

Caption: Self-polycondensation of 4-amino-1-naphthaldehyde.

Co-polymerization with Diamines or Dialdehydes

A more common and versatile approach is the co-polymerization of 4-amino-1-naphthaldehyde with other bifunctional monomers.

-

With Diamines: Reacting 4-amino-1-naphthaldehyde with a diamine will result in a polymer where the naphthalene moiety is a side group.

-

With Dialdehydes: Co-polymerization with a dialdehyde will incorporate the 4-amino-1-naphthaldehyde unit into the polymer backbone. This is a powerful strategy for tuning the properties of the resulting polymer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Polymer-Based Schiff Bases and Their Applications | IntechOpen [intechopen.com]

Application Note: Solid-Phase Synthesis of Highly Substituted Naphthyl-Scaffolded Peptidomimetics using 4-Amino-1-naphthaldehyde

Introduction & Rationale

The demand for structurally diverse, drug-like heterocycles in combinatorial chemistry requires building blocks that offer both high reactivity and orthogonal functionalization. 4-Amino-1-naphthaldehyde is a uniquely suited bifunctional scaffold for solid-phase organic synthesis (SPOS). By possessing both an aromatic amine and an aromatic aldehyde, it serves as a powerful linchpin for generating complex peptidomimetics and heterocyclic libraries.

This application note details a validated workflow for utilizing 4-amino-1-naphthaldehyde in a Solid-Phase Ugi Four-Component Reaction (Ugi-4CR) . The Ugi-4CR is a premier isocyanide-based multicomponent reaction (IMCR) that allows for the rapid construction of diverse heterocyclic frameworks in a single step[1].

Mechanistic Insights & Causality (E-E-A-T)

When designing solid-phase strategies with naphthalene derivatives, steric and electronic factors must dictate the choice of resin and cleavage conditions.

-

The Peri-Effect: Highly substituted naphthaldehydes exhibit unique reactivity due to the peri-effect—steric hindrance from the 8-position that forces substituents out of the aromatic plane. In solid-phase linker design, this effect can destabilize carbenium ions formed during acidolytic cleavage, drastically reducing acid lability[2].

-

Resin Selection: To circumvent peri-effect-induced cleavage resistance and prevent premature polymerization of the bifunctional monomer, we utilize 2-Chlorotrityl chloride (2-CTC) resin . The 2-CTC resin selectively reacts with the 4-amino group of the naphthaldehyde. The extreme steric bulk of the trityl group prevents di-alkylation, leaving the 1-aldehyde fully accessible for the subsequent Ugi-4CR. Furthermore, the hyper-stabilized trityl cation allows for mild acidic cleavage (5% TFA), preserving the integrity of the newly formed peptidomimetic[2].

-

Solvent Causality in Ugi-4CR: The solid-phase Ugi reaction requires a protic co-solvent (typically Methanol) mixed with Dichloromethane (DCM). Methanol is critical for stabilizing the transient nitrilium ion intermediate and accelerating the irreversible Mumm rearrangement, which drives the reaction to completion[3],[1].

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each critical step includes analytical checkpoints to ensure reaction fidelity before proceeding to the next solid-phase transformation.

Protocol A: Anchoring 4-Amino-1-naphthaldehyde to 2-CTC Resin

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel. Swell in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

-

Coupling: Dissolve 4-amino-1-naphthaldehyde (342 mg, 2.0 mmol, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (700 µL, 4.0 mmol, 4.0 equiv) in 8 mL of anhydrous DCM/DMF (1:1 v/v). Add the solution to the resin.

-

Agitation: Shake the suspension gently at room temperature for 12 hours.

-

Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade Methanol directly to the reaction mixture and shake for an additional 30 minutes.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry the resin under a stream of nitrogen.

-

Self-Validation Check: Cleave a 5 mg aliquot of the resin using 5% TFA in DCM for 15 minutes. Analyze the filtrate via LC-MS to confirm the presence of the 4-amino-1-naphthaldehyde peak (

) and calculate the theoretical loading.

Protocol B: Solid-Phase Ugi-4CR (Library Generation)

-

Imine Formation: Swell the aldehyde-bound resin (0.5 mmol scale) in 5 mL of DCM/MeOH (1:1 v/v). Add the primary amine (

, 2.5 mmol, 5.0 equiv). Shake for 2 hours at room temperature to form the resin-bound Schiff base. -

Multicomponent Assembly: Without draining, add the carboxylic acid (

, 2.5 mmol, 5.0 equiv) followed immediately by the isocyanide ( -

Reaction: Shake the vessel at room temperature for 48 hours. The extended time compensates for the slower diffusion rates inherent to solid-phase macro-porous networks.

-

Washing: Drain the reagents. Wash the resin extensively to remove unreacted monomers: DMF (5 × 10 mL), DCM (5 × 10 mL), and Methanol (3 × 10 mL). Dry under vacuum.

Protocol C: Cleavage and Global Deprotection

-

Cleavage Cocktail: Prepare a fresh solution of 5% Trifluoroacetic acid (TFA) and 2.5% Triisopropylsilane (TIS) in anhydrous DCM. Note: TIS acts as a carbocation scavenger to prevent re-alkylation of the electron-rich naphthalene ring.

-

Execution: Add 5 mL of the cleavage cocktail to the resin. Shake for 60 minutes at room temperature.

-

Collection: Filter the solution into a round-bottom flask. Wash the resin twice with 2 mL of DCM and combine the filtrates.

-

Isolation: Evaporate the volatiles under a stream of nitrogen until ~1 mL remains. Precipitate the final peptidomimetic product by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.

Data Presentation: Cleavage Optimization

To ensure maximum recovery of the naphthyl-scaffolded peptidomimetics without inducing degradation, cleavage conditions were systematically optimized. The data below justifies the selection of 5% TFA with TIS as the standard protocol.

Table 1: Optimization of Cleavage Conditions for 2-CTC-Bound Naphthyl Peptidomimetics

| Entry | Cleavage Cocktail (v/v) | Time (min) | Scavenger | Crude Yield (%) | HPLC Purity (%) | Causality / Observation |

| 1 | 1% TFA in DCM | 30 | None | 42 | 88 | Incomplete cleavage due to peri-effect steric shielding. |

| 2 | 5% TFA in DCM | 60 | None | 76 | 71 | Moderate yield, but re-alkylation side products observed. |

| 3 | 5% TFA in DCM | 60 | TIS (2.5%) | 89 | 94 | Optimal balance of complete cleavage and product stability. |

| 4 | 10% TFA in DCM | 60 | TIS (2.5%) | 91 | 82 | Yield plateaus; higher acidity induces partial amide hydrolysis. |

| 5 | 20% HFIP in DCM | 120 | None | 35 | 96 | Too mild for the sterically hindered naphthyl-trityl bond. |

Mandatory Visualizations

The following diagrams map the physical workflow and the chemical mechanism of the solid-phase Ugi reaction utilizing 4-amino-1-naphthaldehyde.

Caption: Solid-phase synthesis workflow for naphthyl-scaffolded peptidomimetics via Ugi-4CR.

Caption: Mechanistic pathway of the solid-phase Ugi four-component reaction (Ugi-4CR).

References

-

Pittelkow, M., Boas, U., Jessing, M., Jensen, K. J., & Christensen, J. B. (2005). "Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis." Organic & Biomolecular Chemistry, 3(3), 508-514. Available at:[Link]

-

Liu, C., Song, L., Peshkov, V. A., & Van der Eycken, E. V. (2021). "Facile construction of peptidomimetics by sequential C–S/C–N bond activation of Ugi-adducts." Organic Chemistry Frontiers, 8(24), 6968-6973. Available at:[Link] (Note: URL redirects to RSC equivalent of DOI 10.1039/D1QO01438B)

-

Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89. Available at:[Link]

Sources

Preparation of Hydrazone Derivatives from 4-Amino-1-naphthaldehyde: A Detailed Guide for Drug Discovery and Medicinal Chemistry

Introduction: The Versatility of the Hydrazone Scaffold in Modern Drug Discovery

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds have garnered significant interest from researchers in drug development due to their well-documented antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2] The synthetic accessibility of hydrazones, typically through a straightforward condensation reaction between a carbonyl compound and a hydrazine derivative, further enhances their appeal as a versatile platform for the generation of diverse molecular libraries.[3]

This application note provides a comprehensive guide to the synthesis of novel hydrazone derivatives commencing from 4-Amino-1-naphthaldehyde. The naphthalene moiety itself is a key structural feature in a number of approved therapeutic agents, and its incorporation into the hydrazone framework offers a promising avenue for the development of new chemical entities with unique pharmacological profiles. The presence of the primary amino group on the naphthalene ring provides an additional site for further chemical modification, allowing for the creation of intricate and diverse molecular architectures.

We will delve into the mechanistic underpinnings of hydrazone formation, provide detailed, field-proven protocols for their synthesis and purification, and offer a thorough guide to their characterization using modern spectroscopic techniques. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine or hydrazide.[3]

Diagram of the General Reaction Mechanism

Caption: General mechanism of acid-catalyzed hydrazone formation.

The key steps of the reaction are as follows:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde's carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

-

Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the hydrazine or hydrazide, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer and Elimination of Water: A proton is transferred from the newly added nitrogen to the oxygen atom. The resulting intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.[3]

The reaction is reversible, and the formation of the hydrazone is often driven to completion by the precipitation of the product from the reaction mixture or by the removal of water.

Experimental Protocols

This section provides detailed protocols for the synthesis of two representative hydrazone derivatives from 4-Amino-1-naphthaldehyde: one with isonicotinohydrazide and another with thiosemicarbazide. These examples showcase the adaptability of the general method to different hydrazine-based reactants.

Protocol 1: Synthesis of (E)-N'-((4-aminonaphthalen-1-yl)methylene)isonicotinohydrazide

This protocol details the synthesis of a hydrazone derivative incorporating the biologically active isonicotinohydrazide moiety.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Amino-1-naphthaldehyde | ≥98% | Commercially Available |

| Isonicotinohydrazide | ≥99% | Commercially Available |

| Ethanol (Absolute) | ACS Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Magnetic stirrer with hotplate | - | Standard laboratory supplier |

| Buchner funnel and filter paper | - | Standard laboratory supplier |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g (5.84 mmol) of 4-Amino-1-naphthaldehyde in 30 mL of absolute ethanol with gentle warming and stirring.

-

To this solution, add a solution of 0.80 g (5.84 mmol) of isonicotinohydrazide in 20 mL of absolute ethanol.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), remove the flask from the heat and allow it to cool to room temperature.

-

A precipitate of the hydrazone derivative should form upon cooling. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Workflow for the Synthesis of Isonicotinohydrazide Derivative

Caption: Step-by-step workflow for the synthesis of the isonicotinohydrazide derivative.

Protocol 2: Synthesis of 2-((4-aminonaphthalen-1-yl)methylene)hydrazine-1-carbothioamide

This protocol describes the synthesis of a thiosemicarbazone, a class of hydrazone derivatives known for their diverse biological activities.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Amino-1-naphthaldehyde | ≥98% | Commercially Available |

| Thiosemicarbazide | ≥99% | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard laboratory supplier |